molecular formula C14H15N3O4 B6646381 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid

4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid

Cat. No.: B6646381
M. Wt: 289.29 g/mol
InChI Key: XFAZSZOVTQRYKG-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid is a complex organic compound featuring an imidazo[1,2-a]pyridine core. This heterocyclic structure is notable for its applications in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized via cyclization reactions involving pyridine derivatives and suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Scientific Research Applications

Chemistry

In chemistry, 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound have shown promise in treating various diseases, including infections and cancer. Its imidazo[1,2-a]pyridine core is particularly valuable in designing molecules with high biological activity .

Industry

Industrially, this compound is used in the synthesis of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyridine-2-carboxylic acid
  • Imidazo[1,2-a]pyridine-3-carboxylic acid
  • Imidazo[1,2-a]pyridine-4-carboxylic acid

Uniqueness

4-(Imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid is unique due to its oxane and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it more versatile compared to its analogues .

Properties

IUPAC Name

4-(imidazo[1,2-a]pyridine-2-carbonylamino)oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-12(10-9-17-6-2-1-3-11(17)15-10)16-14(13(19)20)4-7-21-8-5-14/h1-3,6,9H,4-5,7-8H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAZSZOVTQRYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)NC(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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